1-(2-Fluoropyridin-3-yl)piperazine
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Overview
Description
1-(2-Fluoropyridin-3-yl)piperazine is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom attached to the pyridine ring and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoropyridin-3-yl)piperazine typically involves the reaction of 2-fluoropyridine with piperazine. One common method includes the nucleophilic substitution reaction where 2-fluoropyridine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoropyridin-3-yl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms .
Scientific Research Applications
1-(2-Fluoropyridin-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, especially those involving neurotransmitter receptors.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system receptors. The piperazine moiety can interact with various receptor sites, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoropyridin-2-yl)piperazine
- 1-(4-Fluoropyridin-2-yl)piperazine
- 1-(2-Fluoropyridin-4-yl)piperazine
Uniqueness
1-(2-Fluoropyridin-3-yl)piperazine is unique due to the specific position of the fluorine atom on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Properties
Molecular Formula |
C9H12FN3 |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(2-fluoropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12FN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
InChI Key |
MRJLZAGVPNVXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
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